![molecular formula C22H24N2O4 B2909409 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid CAS No. 1025773-67-4](/img/structure/B2909409.png)
4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid, also known as EI, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to target multiple pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable tool for researchers. However, one limitation of this compound is its relatively high cost compared to other research compounds.
Direcciones Futuras
There are several potential future directions for research on 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cancer types. Additionally, there is interest in studying the potential of this compound as a combination therapy with other cancer treatments. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid involves a multi-step process, starting with the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-(4-ethoxyphenyl)-2-buten-1-one. This intermediate is then reacted with indole-3-ethylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly breast cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-17-9-7-15(8-10-17)21(25)13-20(22(26)27)23-12-11-16-14-24-19-6-4-3-5-18(16)19/h3-10,14,20,23-24H,2,11-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSRYQIEZRBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
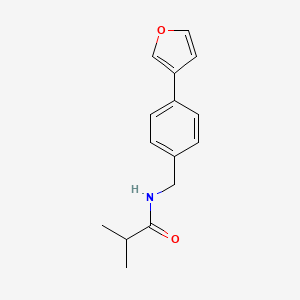
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)
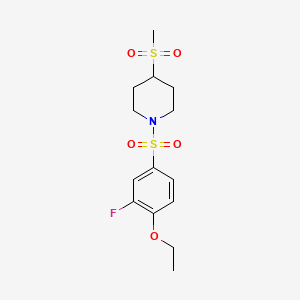
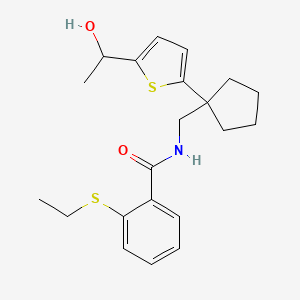
![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)
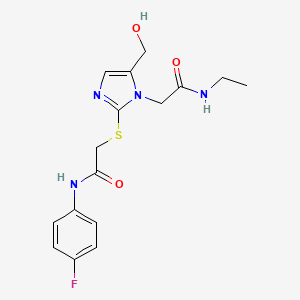
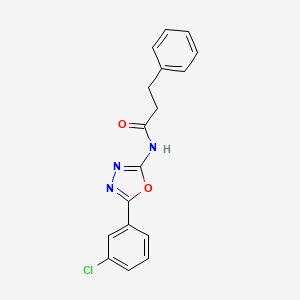
![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
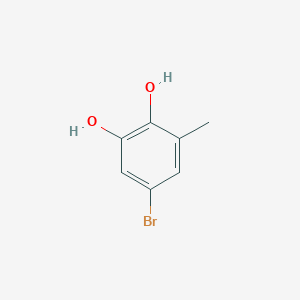
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)